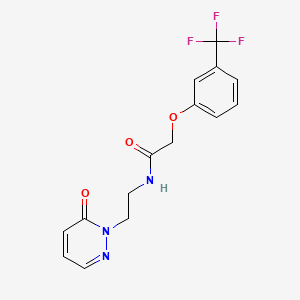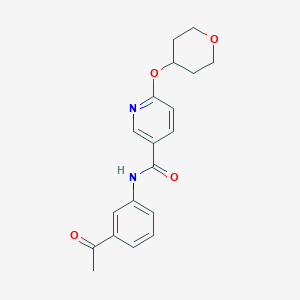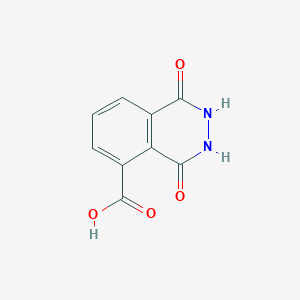
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a fascinating compound belonging to the family of acetamides. Its intricate molecular structure, characterized by the presence of a pyridazinone core and a trifluoromethylphenoxy group, makes it a subject of interest in various scientific domains, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored extensively in various fields:
Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.
Biology: : Potential use in enzyme inhibition studies due to its unique structure.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.
Industry: : Application in the development of advanced materials and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step reactions:
Starting Materials: : The synthesis begins with the preparation of the 6-oxopyridazin-1(6H)-yl intermediate.
Coupling Reaction: : This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid.
Reaction Conditions: : The reaction is usually carried out under reflux conditions, with the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production involves:
Optimized Catalysis: : Use of efficient catalysts to speed up the reaction process.
Controlled Environment: : Maintenance of temperature and pH to ensure high yield and purity.
Automation: : Incorporation of automated systems to monitor and control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the pyridazinone ring may be further oxidized to form more reactive intermediates.
Reduction: : It is also subject to reduction reactions, often resulting in the formation of reduced derivatives that might exhibit different properties.
Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, KMnO4
Reducing Agents: : NaBH4, LiAlH4
Solvents: : Dichloromethane, ethanol
Major Products: Depending on the reaction conditions, the major products could include:
Substituted pyridazinones
Reduced acetamide derivatives
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulating biochemical pathways such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Compared to other acetamides:
Uniqueness: : The trifluoromethylphenoxy group imparts unique physical and chemical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds: : Similar structures include N-phenylacetamide, 2-(trifluoromethyl)phenoxyacetic acid derivatives.
Each of these points showcases the unique attributes and applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, making it a compound of significant scientific interest
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)11-3-1-4-12(9-11)24-10-13(22)19-7-8-21-14(23)5-2-6-20-21/h1-6,9H,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXTXBQPVNOTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2938090.png)

![4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline](/img/structure/B2938092.png)
![Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2938093.png)
![methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate](/img/structure/B2938094.png)
![N-cyclopentyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2938096.png)
![2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2938097.png)



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)

